molecular formula C7H11NO3 B2866965 Methyl 2-oxopiperidine-4-carboxylate CAS No. 25504-47-6

Methyl 2-oxopiperidine-4-carboxylate

Cat. No.: B2866965
CAS No.: 25504-47-6
M. Wt: 157.169
InChI Key: BIESXMIFDWYKTQ-YFKPBYRVSA-N
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Description

Methyl 2-oxopiperidine-4-carboxylate ( 25504-47-6) is a valuable heterocyclic building block in organic synthesis and pharmaceutical research . This compound features a piperidine scaffold substituted with both a 2-oxo (ketone) and a 4-carboxylate (methyl ester) functional group, making it a versatile intermediate for constructing complex nitrogen-containing frameworks . Its structural features are commonly utilized in the development of bioactive molecules, including central nervous system (CNS)-targeting drugs and enzyme inhibitors . The presence of the methyl ester enhances reactivity, facilitating further derivatization via hydrolysis, reduction, or coupling reactions . With a molecular formula of C7H11NO3 and a molecular weight of 157.17 g/mol, it exhibits high purity and stability under standard storage conditions (sealed in dry, room temperature), ensuring reliable performance in synthetic applications . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use. Please refer to the safety data for handling information. Signal Word: Warning. Hazard Statement: H302 (Harmful if swallowed) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxopiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h5H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIESXMIFDWYKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25504-47-6
Record name methyl 2-oxopiperidine-4-carboxylate
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Advanced Synthetic Methodologies for Methyl 2 Oxopiperidine 4 Carboxylate and Its Derivatives

Established Synthetic Pathways and Contemporary Refinements

Mannich-Type Condensation Reactions for Piperidinone Core Construction

The Mannich reaction is a cornerstone in the synthesis of piperidinone derivatives. researchgate.net This multicomponent reaction typically involves the condensation of an aldehyde, an amine (or ammonia), and a compound containing an active methylene (B1212753) group. chemrevlett.com In the context of methyl 2-oxopiperidine-4-carboxylate synthesis, variations of the Mannich reaction provide a convergent and efficient route to the core piperidinone structure.

A notable example involves a four-component stereoselective synthesis of pyridinium (B92312) salts with piperidin-2-one moieties. This domino process begins with the Michael addition of an ylide to an electron-deficient olefin. The resulting adduct then undergoes a Mannich reaction with an aldehyde and ammonia (B1221849) (generated from ammonium (B1175870) acetate), followed by an intramolecular cyclization to yield the desired piperidinone. hse.ru This one-pot reaction is advantageous due to its simplicity, use of readily available reagents, and the avoidance of column chromatography for product purification. hse.ru

The general mechanism for the formation of the piperidinone ring via a Mannich-type reaction can be summarized as follows:

Michael Addition: An initial carbon-carbon bond formation occurs.

Mannich Reaction: An aldehyde and an amine condense with the Michael adduct.

Intramolecular Cyclization: The intermediate undergoes ring closure to form the piperidinone ring. hse.ru

This methodology allows for the creation of multiple stereogenic centers in a single step with high diastereoselectivity. hse.ru

Hydrogenation Strategies for Saturated Heterocycle Formation

Hydrogenation of pyridine (B92270) derivatives is a fundamental and widely employed strategy for the synthesis of saturated piperidine (B6355638) rings. dtic.mil This approach is valued for its high atom economy and the direct conversion of readily available starting materials. Both heterogeneous and homogeneous catalysis have been successfully applied to this transformation.

A common route involves the catalytic hydrogenation of substituted pyridines. For instance, the reduction of pyridine carboxylic acids, which can be obtained from the oxidation of methyl pyridines, leads to piperidine carboxylic acids. youtube.com Various catalysts, including platinum oxide (PtO2) and palladium on carbon (Pd/C), are effective for these reductions, often providing good yields and diastereoselectivity depending on the substitution pattern of the pyridine ring. nih.gov

Recent advancements have focused on asymmetric hydrogenation to produce enantiomerically enriched piperidines. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridine derivatives have been shown to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. These intermediates can then be further reduced to the corresponding piperidines. nih.gov Another innovative approach is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts, which introduces a chiral primary amine to induce chirality in the piperidine product. dicp.ac.cn This method is notable for its ability to synthesize a variety of chiral piperidines without the need for a chiral catalyst or hydrogen gas. dicp.ac.cn

CatalystSubstrateProductKey Features
Rhodium(I) complexPyridine derivative and arylboronic acid3-Substituted tetrahydropyridineHigh yield and enantioselectivity. nih.gov
Rhodium-carbene complexFluoropyridineall-cis-(Multi)fluorinated piperidineHigh diastereoselectivity. springernature.com
[RhCp*Cl2]2/KIN-benzylpyridinium saltPiperidine derivativeTransfer hydrogenation using formic acid. dicp.ac.cn

Intramolecular Cyclization Reactions for Ring Closure (e.g., Radical-Mediated, Metal-Catalyzed Processes)

Intramolecular cyclization reactions offer powerful strategies for the construction of the piperidinone ring. These methods often provide high levels of regio- and stereocontrol.

Radical-Mediated Cyclizations: A boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes has been developed for the synthesis of polysubstituted piperidines. This metal-free approach is characterized by its high modularity, atom economy, and broad substrate scope, delivering piperidines with dense substitution at the 3,4, and 5-positions with high yield and diastereoselectivity. nih.gov

Metal-Catalyzed Cyclizations:

Gold(I)-catalyzed oxidative amination: This method allows for the difunctionalization of a double bond in non-activated alkenes, leading to the formation of substituted piperidines. nih.gov

Palladium-catalyzed enantioselective amination: Utilizing a novel pyridine-oxazoline ligand, this approach provides an enantioselective route to substituted piperidines. nih.gov

Copper(II)-promoted carboamination: This protocol enables the intramolecular carboamination of unactivated olefins, providing access to N-functionalized piperidines. The reaction proceeds through a radical intermediate. nih.gov

Iridium(III)-catalyzed sequential cascades: This method involves hydroxyl oxidation, amination, and imine reduction via hydrogen transfer, allowing for the stereoselective synthesis of substituted piperidines. nih.gov

Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods for the synthesis of piperidinone derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Enantioselective Methodologies in Piperidinone Synthesis

Enantioselective synthesis of piperidinones can be achieved through various strategies, including the use of chiral catalysts and chiral auxiliaries. Phenylglycinol-derived oxazolopiperidone lactams have proven to be exceptionally versatile building blocks for the enantioselective construction of a wide range of piperidine-containing natural products. researchgate.net These chiral lactams are readily available and allow for the regio- and stereocontrolled introduction of substituents. researchgate.net

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of piperidine derivatives. For example, a proline-derived catalyst has been used in the enantioselective Michael addition of propanal to a cinnamic acid amide, followed by reduction to yield a piperidinone with excellent enantioselectivity. youtube.com Similarly, the enantioselective addition of a nitropyrrole to an unsaturated aldehyde, followed by reductive amination, also produces the corresponding piperidinone with high enantioselectivity. youtube.com

Catalyst/AuxiliaryReaction TypeKey Feature
Phenylglycinol-derived oxazolopiperidone lactamsChiral building block approachAccess to enantiopure polysubstituted piperidines. researchgate.net
Proline-derived catalystOrganocatalytic Michael additionHigh enantioselectivity. youtube.com
Rhodium-catalyzed carbometalationAsymmetric reductive Heck reactionExcellent enantioselectivity for 3-substituted tetrahydropyridines. nih.gov

Diastereoselective Control and Chiral Pool Approaches

Diastereoselective control in the synthesis of polysubstituted piperidines is crucial for accessing specific stereoisomers. Many of the synthetic methods discussed, such as the four-component synthesis of pyridinium-substituted piperidin-2-ones and the boronyl radical-catalyzed cycloaddition, exhibit high levels of diastereoselectivity. hse.runih.gov

The chiral pool approach leverages readily available chiral starting materials to synthesize enantiomerically pure target molecules. Amino acids represent a valuable source of chirality for the synthesis of piperidine derivatives. For instance, a practical route to chiral 2-substituted piperidine-4-carboxylic acids has been established starting from N-Cbz amino acid derivatives and Meldrum's acid. researchgate.net This method demonstrates a relatively broad scope for synthesizing various 2-substituted piperidine-4-carboxylic acids. researchgate.net

Furthermore, diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening provides a pathway to densely substituted, oxygenated piperidines. nih.gov The stereochemical outcome of the epoxidation can be directed by the strategic choice of reagents and reaction conditions. nih.gov

Role of Chiral Auxiliaries and Asymmetric Catalysis

Achieving enantiopure piperidine derivatives is a critical challenge in medicinal chemistry. Asymmetric catalysis and the use of chiral auxiliaries are two powerful strategies to introduce stereocenters with high fidelity.

Chiral Auxiliaries: This approach involves temporarily incorporating a chiral molecule (the auxiliary) into the synthetic sequence to direct the stereochemical outcome of a key reaction. The auxiliary is subsequently removed, having imparted its chirality to the target molecule. For instance, S-α-phenylethylamine has been employed as a chiral auxiliary in the aza-Michael synthesis of 2-substituted 4-piperidones. nih.gov This method allows for the creation of diastereomeric piperidones, which can then be separated. nih.gov Another example involves the use of carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, which have been successfully used in the stereoselective synthesis of 2-substituted dehydropiperidinones through a domino Mannich–Michael reaction. cdnsciencepub.comresearchgate.net These intermediates are valuable for further transformation into various disubstituted piperidine derivatives. cdnsciencepub.com

Asymmetric Catalysis: This strategy utilizes a chiral catalyst to create a chiral product from an achiral or racemic starting material, without the catalyst being consumed. Organocatalysis and transition-metal catalysis are prominent in this area. For example, a one-pot Knoevenagel reaction followed by asymmetric epoxidation and a domino ring-opening cyclization has been developed to produce 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in high yields and excellent enantiomeric excess (up to 99% ee). nih.gov This sequence is catalyzed by a quinine-derived urea (B33335). nih.gov Similarly, rhodium(II)-catalyzed asymmetric C–H insertion reactions have been used for the direct difunctionalization of pyrrolidines, a related class of nitrogen heterocycles, with high enantio- and diastereocontrol. acs.org Such catalytic methods offer an atom-economical and efficient route to chiral heterocyclic compounds. Chemo-enzymatic resolutions, particularly using enzymes like Lipase (B570770) B from Candida antarctica (CAL-B), also represent a powerful tool for obtaining enantiomerically enriched piperidone intermediates through the kinetic resolution of racemic esters or alcohols. mdpi.com

Table 1: Comparison of Chiral Strategies in Piperidone Synthesis

Strategy Description Key Features Example Application
Chiral Auxiliary Temporary incorporation of a chiral molecule to direct stereochemistry. Stoichiometric use of auxiliary; requires attachment and removal steps. Use of S-α-phenylethylamine in aza-Michael reactions to yield diastereomeric 2-substituted 4-piperidones. nih.gov
Asymmetric Catalysis Use of a substoichiometric amount of a chiral catalyst to generate a chiral product. High efficiency and atom economy; catalyst can be recycled in principle. Quinine-derived urea catalyzed one-pot synthesis of piperazin-2-ones with up to 99% enantiomeric excess. nih.gov

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture. | High selectivity under mild conditions; often environmentally benign. | CAL-B catalyzed kinetic resolution of racemic trans-3-alkoxyamine-4-oxygenated-2-piperidones. mdpi.com |

Emerging Synthetic Routes and Process Optimization

The pharmaceutical industry is continually seeking to optimize synthetic processes to reduce costs, improve safety, and minimize environmental impact. Flow chemistry and green chemistry principles are at the forefront of this evolution.

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability.

While specific literature detailing the flow synthesis of this compound is limited, the application of this technology to related lactam and heterocyclic systems demonstrates its considerable potential. For instance, the synthesis of γ- and ε-lactams has been achieved in a continuous-flow process with significantly shorter reaction times (8 minutes vs. 24 hours) and improved yields compared to batch methods. thieme-connect.com Similarly, the synthesis of β-lactam antibiotics like Tazobactam has been successfully adapted to a combined flow and batch process, resulting in a higher total yield (37.1% vs. 30.1% in batch) and a 7% reduction in process mass intensity (PMI). nih.govacs.org The electroreductive cyclization of imines with dihaloalkanes to produce piperidine and pyrrolidine (B122466) derivatives has also been demonstrated in a flow microreactor, offering good yields and the potential for preparative scale synthesis. beilstein-journals.orgresearchgate.net These examples underscore the feasibility and benefits of adapting the synthesis of piperidone cores to continuous manufacturing.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly integral to modern synthetic chemistry.

Key green chemistry approaches applicable to the synthesis of this compound and its derivatives include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Aza-Michael reactions, for example, are noted for their atom efficiency in creating 4-piperidone (B1582916) scaffolds. acs.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives. This includes using water as a solvent where possible and employing carbonate bases in one-pot processes for N-substituted piperidones, which minimizes waste streams. acs.orgmdpi.com The use of amino acids like aspartic acid instead of ammonia in piperidone synthesis is another example of a greener alternative. researchgate.net

Catalysis: Utilizing catalytic reagents (as discussed in 2.2.3) in preference to stoichiometric reagents reduces waste. mdpi.com Biocatalysis, using enzymes, is a particularly green approach due to its high selectivity and operation under mild, often aqueous, conditions. mdpi.com

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure. Flow chemistry can contribute to energy efficiency through improved heat transfer. nih.govresearchgate.net

Designing for Degradation: Creating products that can break down into innocuous substances after their use. While more relevant to the final drug product, considering the lifecycle is part of the green chemistry ethos.

An efficient, one-pot green chemistry approach for synthesizing N-substituted piperidones has been developed that utilizes simple carbonate bases, offering high yields and minimizing waste. acs.orgnih.gov Furthermore, transition-metal-free reactions, such as the dual C-H oxidation of piperidines, represent an eco-friendly alternative for accessing valuable alkaloid intermediates using inexpensive and innocuous reagents. mdpi.com

Table 2: Compound Names

Compound Name
This compound
S-α-phenylethylamine
D-arabinopyranosylamine
Tazobactam

Chemical Reactivity and Functional Group Transformations of Methyl 2 Oxopiperidine 4 Carboxylate

Reactivity Profiling of the Piperidinone Ring System

The piperidinone ring system is a privileged scaffold in medicinal chemistry, and its reactivity is of significant interest. The presence of the electron-withdrawing carbonyl group and the nitrogen atom influences the reactivity of the entire ring.

Modifications and Reactions Involving the Ring Carbonyl Group

The lactam carbonyl group in methyl 2-oxopiperidine-4-carboxylate is susceptible to nucleophilic attack, although it is generally less reactive than the ester carbonyl. Reduction of the lactam carbonyl to a methylene (B1212753) group can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄), which would also concomitantly reduce the ester function. This transformation would yield a piperidine (B6355638) derivative.

Addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the lactam carbonyl can lead to the formation of cyclic hemiaminals or ring-opened products, depending on the reaction conditions and the nature of the reagent.

Electrophilic and Nucleophilic Additions to the Piperidinone Core

The piperidinone core itself does not readily undergo electrophilic addition reactions in the same manner as alkenes. However, the nitrogen atom of the lactam can be subject to electrophilic attack, for instance, N-alkylation or N-acylation, after deprotonation with a suitable base.

Nucleophilic additions are more characteristic of the carbonyl group within the ring. As mentioned, nucleophiles can attack the carbonyl carbon. Furthermore, conjugate or Michael additions are possible if an α,β-unsaturated derivative of the piperidinone is formed.

Strategies for Ring Expansion and Contraction

While specific studies on this compound are not abundant, general strategies for the ring expansion and contraction of piperidine derivatives can be considered.

Ring expansion of piperidines to seven-membered rings like azepanes can be achieved through various methods, including the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid. For the target molecule, this would require prior modification to introduce the necessary functional groups.

Ring contraction of piperidines to pyrrolidines is also a known transformation. One approach involves a Favorskii-type rearrangement of an α-halopiperidinone. Another method is the Wolff rearrangement of a diazoketone derived from the piperidinone.

Transformation Reagents and Conditions Expected Product Type
Ring Expansion1. Reduction of carbonyl and ester, 2. Introduction of an amino group on an exocyclic carbon, 3. Diazotization (e.g., NaNO₂, HCl)Azepane derivative
Ring Contraction1. α-Halogenation, 2. Base (e.g., NaOMe)Pyrrolidine-3-carboxylate derivative

Transformations of the Pendant Carboxylate Moiety

The methyl carboxylate group at the 4-position is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Ester Hydrolysis and Subsequent Amidation/Esterification Reactions

The methyl ester of this compound can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-oxopiperidine-4-carboxylic acid.

This carboxylic acid is a key intermediate that can undergo a variety of subsequent reactions. For instance, it can be coupled with various amines to form amides using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Alternatively, the carboxylic acid can be re-esterified with different alcohols under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol, to generate a library of different esters.

Reaction Reagents and Conditions Product
Ester Hydrolysis (Basic)LiOH, THF/H₂O2-Oxopiperidine-4-carboxylic acid
Ester Hydrolysis (Acidic)HCl (aq), heat2-Oxopiperidine-4-carboxylic acid
AmidationAmine, EDC, HOBt, DMF2-Oxopiperidine-4-carboxamide derivative
EsterificationAlcohol, H₂SO₄ (cat.), heatAlkyl 2-oxopiperidine-4-carboxylate

Selective Reduction and Further Derivatization of the Ester Group

The ester group can be selectively reduced in the presence of the lactam carbonyl, although this can be challenging due to the similar reactivity of the two carbonyl groups. The use of milder reducing agents or specific reaction conditions may be required. For example, sodium borohydride (B1222165) in combination with a Lewis acid might achieve this transformation. A more robust method would be the reduction with diisobutylaluminium hydride (DIBAL-H) at low temperatures, which can often selectively reduce esters to aldehydes or alcohols.

Complete reduction of the ester to a primary alcohol, affording 4-(hydroxymethyl)piperidin-2-one, can be achieved with strong reducing agents like lithium aluminum hydride, which would also reduce the lactam carbonyl. However, selective reduction of the ester is possible. The resulting alcohol can then be further derivatized, for example, by conversion to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions, or by oxidation to the corresponding aldehyde.

Transformation Reagents and Conditions Product
Selective Reduction to AlcoholNaBH₄, CaCl₂, EtOH/THF4-(Hydroxymethyl)piperidin-2-one
Reduction to AldehydeDIBAL-H, Toluene, -78 °C2-Oxopiperidine-4-carbaldehyde
Tosylation of AlcoholTsCl, Pyridine (B92270)4-(Tosyloxymethyl)piperidin-2-one
Oxidation of AlcoholPCC, CH₂Cl₂2-Oxopiperidine-4-carbaldehyde

N-Substitution and Heteroatom Functionalization of this compound

The nitrogen atom of the lactam ring in this compound is a key site for chemical modification, allowing for the introduction of a variety of substituents that can significantly alter the molecule's physical, chemical, and biological properties. This section details the strategies for the introduction and removal of N-protecting groups, as well as methods for the regioselective alkylation and arylation at this nitrogen atom.

Introduction and Removal of N-Protecting Groups

To facilitate selective reactions at other positions of the molecule or to modulate its reactivity, the nitrogen atom of the 2-oxopiperidine ring can be protected with various groups. The selection of a suitable protecting group is crucial and depends on its stability under subsequent reaction conditions and the ease of its removal.

Commonly employed N-protecting groups for lactams and related amino functionalities include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Introduction of N-Protecting Groups:

The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base such as triethylamine (B128534) (Et₃N) or 4-dimethylaminopyridine (B28879) (DMAP). The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature, affording the N-Boc protected product in high yield. chemicalbook.com

The Cbz group can be installed by treating the parent lactam with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate, in a solvent mixture like THF and water. guidechem.com This method provides the N-Cbz protected derivative, which is stable to a wide range of non-reductive reaction conditions.

Protecting GroupReagentsTypical SolventsGeneral Conditions
BocDi-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., Et₃N, DMAP)Dichloromethane (DCM), Tetrahydrofuran (THF)Room temperature
CbzBenzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃)Tetrahydrofuran (THF)/Water0 °C to room temperature

Removal of N-Protecting Groups:

The removal of these protecting groups is achieved under specific conditions that are designed to be orthogonal to other functionalities present in the molecule.

The Boc group is labile under acidic conditions. rsc.org Treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like DCM effectively cleaves the Boc group, typically at room temperature. commonorganicchemistry.com Alternatively, ethereal solutions of hydrogen chloride (HCl) can also be employed for this deprotection. nih.gov

The Cbz group is commonly removed by catalytic hydrogenation. chemicalbook.com This involves reacting the N-Cbz protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) in a protic solvent such as methanol (B129727) or ethanol. This method is mild and highly efficient, yielding the deprotected lactam.

Protecting GroupDeprotection Reagents and ConditionsTypical Solvents
BocTrifluoroacetic acid (TFA) or HClDichloromethane (DCM), Dioxane, Methanol
CbzH₂, Palladium on carbon (Pd/C)Methanol, Ethanol, Ethyl acetate

Regioselective Alkylation and Arylation at the Nitrogen Atom

Direct functionalization of the nitrogen atom through alkylation and arylation provides a straightforward route to a diverse range of N-substituted 2-oxopiperidine-4-carboxylates. These reactions are typically performed under basic conditions to deprotonate the lactam nitrogen, generating a nucleophilic amide that can react with various electrophiles.

N-Alkylation:

Regioselective N-alkylation can be achieved by treating this compound with an alkyl halide in the presence of a suitable base. researchgate.net The choice of base and solvent is critical to ensure that the reaction proceeds selectively at the nitrogen atom. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). google.comacademie-sciences.fr The reaction generally proceeds smoothly at room temperature or with gentle heating.

Alkylating AgentBaseSolventTypical ConditionsProduct
Methyl iodidePotassium carbonateDimethylformamideRoom temperature, 24hMethyl 1-methyl-2-oxopiperidine-4-carboxylate
Ethyl bromideSodium hydrideTetrahydrofuran0 °C to room temperatureMethyl 1-ethyl-2-oxopiperidine-4-carboxylate
Benzyl bromidePotassium carbonateAcetonitrileRefluxMethyl 1-benzyl-2-oxopiperidine-4-carboxylate

N-Arylation:

The introduction of an aryl group at the nitrogen atom is typically accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods for this transformation.

The Buchwald-Hartwig amination utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the lactam with an aryl halide (bromide, chloride, or iodide) or triflate in the presence of a base. organic-chemistry.org The reaction conditions, including the choice of ligand, base, and solvent, are crucial for achieving high yields and can be tailored to the specific substrates.

The Ullmann condensation is a copper-catalyzed reaction that is also effective for the N-arylation of amides and lactams, particularly with aryl iodides. nih.govresearchgate.net Modern protocols often employ ligands such as diamines or amino acids to facilitate the coupling under milder conditions than the traditional high-temperature requirements.

Reaction TypeArylating AgentCatalyst/Ligand SystemBaseSolventTypical Conditions
Buchwald-Hartwig AminationAryl bromidePd₂(dba)₃ / XantphosCs₂CO₃Toluene or Dioxane80-110 °C
Ullmann CondensationAryl iodideCuI / L-prolineK₂CO₃Dimethyl sulfoxide (B87167) (DMSO)100-120 °C

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Oxopiperidine 4 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and the spatial relationships between them.

¹H-NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For Methyl 2-oxopiperidine-4-carboxylate, the spectrum is expected to show distinct signals for the N-H proton of the lactam, the methoxy (B1213986) (-OCH₃) protons of the ester, and the protons on the piperidine (B6355638) ring (at positions 3, 4, 5, and 6). The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent carbonyl and nitrogen atoms. The N-H proton typically appears as a broad singlet downfield. The methoxy group protons will present as a sharp singlet. The ring protons will appear as complex multiplets due to spin-spin coupling with their neighbors.

¹³C-NMR Spectroscopy maps the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for this compound would clearly show two signals in the carbonyl region (~170-175 ppm), corresponding to the lactam (C2) and ester (C=O of the carboxylate) carbons. The methoxy carbon (-OCH₃) would appear around 50-55 ppm, while the carbons of the piperidine ring would resonate at distinct positions in the aliphatic region.

2D-NMR Techniques are essential for unambiguously assigning these signals and establishing the molecule's connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu A COSY spectrum would show cross-peaks connecting signals of protons that are on adjacent carbons, allowing for the tracing of the proton sequence around the piperidine ring, for instance, from the H3 protons to the H4 proton, and from the H4 proton to the H5 protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This technique is invaluable for definitively assigning which protons are bonded to which carbons. For example, the multiplet assigned to the H4 proton would show a cross-peak to the signal of the C4 carbon in the ¹³C-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is crucial for identifying quaternary carbons (like the carbonyls) and piecing together different fragments of the molecule. Key HMBC correlations would be expected between the methoxy protons and the ester carbonyl carbon, and between the H3 and H5 protons and the lactam carbonyl carbon (C2).

Table 1. Predicted ¹H and ¹³C NMR Spectral Data for this compound.
Position¹H Chemical Shift (δ, ppm) (Multiplicity)¹³C Chemical Shift (δ, ppm)Key 2D NMR Correlations
N-H~7.5-8.5 (br s)-HMBC to C2, C6
C2 (Lactam C=O)-~172-175-
C3~2.3-2.5 (m)~30-35COSY with H4; HSQC to C3; HMBC to C2, C4, C5
C4~2.7-2.9 (m)~40-45COSY with H3, H5; HSQC to C4; HMBC to C2, C3, C5, C6, Ester C=O
C5~1.9-2.1 (m)~25-30COSY with H4, H6; HSQC to C5; HMBC to C3, C4, C6
C6~3.2-3.4 (m)~45-50COSY with H5; HSQC to C6; HMBC to C2, C4, C5
Ester C=O-~170-173-
-OCH₃~3.7 (s)~52HSQC to -OCH₃ carbon; HMBC to Ester C=O

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules. They are highly effective for identifying functional groups, as each group has characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum provides a molecular "fingerprint." For this compound, the most prominent peaks would be associated with its key functional groups. A strong, sharp absorption band is expected for the ester carbonyl (C=O) stretch, typically around 1730-1750 cm⁻¹. The lactam carbonyl stretch appears at a lower frequency, generally in the range of 1650-1680 cm⁻¹, due to resonance with the nitrogen atom. libretexts.org The N-H stretching vibration of the secondary amide (lactam) would be visible as a distinct band around 3200-3400 cm⁻¹. Other significant absorptions include C-H stretching from the ring and methoxy group (2850-3000 cm⁻¹) and C-O stretching of the ester group (1100-1300 cm⁻¹). researchgate.net

Table 2. Characteristic FTIR Absorption Bands for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch (Lactam)3200 - 3400Medium
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C=O Stretch (Ester)1730 - 1750Strong
C=O Stretch (Lactam, Amide I)1650 - 1680Strong
N-H Bend (Lactam, Amide II)1510 - 1570Medium
C-O Stretch (Ester)1100 - 1300Strong

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. For this compound, the C=O stretching vibrations of both the lactam and ester groups would also be visible, though their relative intensities may differ from the FTIR spectrum. researchgate.net The skeletal vibrations of the piperidine ring, involving C-C and C-N bond stretching, would produce characteristic signals in the fingerprint region (below 1500 cm⁻¹). C-H stretching and bending vibrations are also readily observed. rsc.org Raman spectroscopy can be particularly useful for studying conformational properties in different physical states (solid vs. solution).

Table 3. Characteristic Raman Shifts for this compound.
Vibrational ModeExpected Shift Range (cm⁻¹)
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Ester)1725 - 1745
C=O Stretch (Lactam, Amide I)1640 - 1670
CH₂ Deformation1440 - 1460
Ring Skeletal Vibrations800 - 1200

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₇H₁₁NO₃), the molecular weight is 157.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 157.

The fragmentation of the molecule is dictated by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for amides and esters would be expected. libretexts.org A key fragmentation is the α-cleavage adjacent to the carbonyl groups or the nitrogen atom.

Loss of the methoxy group: Cleavage of the O-CH₃ bond of the ester can lead to the formation of a stable acylium ion at m/z 126 ([M-31]⁺).

Loss of the carbomethoxy group: Cleavage of the C4-C(O)OCH₃ bond can result in a fragment at m/z 98 ([M-59]⁺).

Ring cleavage: The piperidine ring can undergo various cleavages. A characteristic cleavage for cyclic amides involves the N-CO bond, which can lead to a series of subsequent fragmentations. nih.gov For instance, cleavage across the C2-C3 and C4-C5 bonds could lead to smaller, stable charged fragments.

Table 4. Predicted Mass Spectrometry Fragments for this compound.
m/zProposed Fragment IdentityFragmentation Pathway
157[M]⁺˙Molecular Ion
126[M - OCH₃]⁺Loss of methoxy radical
98[M - COOCH₃]⁺Loss of carbomethoxy radical
84[C₅H₆NO]⁺Ring cleavage and rearrangement
59[COOCH₃]⁺Carbomethoxy cation

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Insights

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid. This technique determines the precise three-dimensional arrangement of atoms, yielding accurate bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction analysis would be expected to confirm the connectivity established by NMR and MS. mdpi.com Crucially, it would reveal the solid-state conformation of the piperidine ring. Saturated six-membered rings like piperidine typically adopt a low-energy chair conformation to minimize steric and torsional strain. The analysis would determine the orientation of the substituents. It is highly probable that the bulky methyl carboxylate group at the C4 position occupies the more sterically favorable equatorial position to minimize 1,3-diaxial interactions. nih.gov

Table 5. Expected X-ray Crystallography Parameters and Structural Insights.
ParameterExpected Observation
Ring ConformationChair conformation
C4-Substituent PositionEquatorial
Key Intermolecular InteractionHydrogen bonding (N-H···O=C)
Crystal SystemLikely monoclinic or orthorhombic
Space GroupCommon centrosymmetric groups (e.g., P2₁/c, P-1)

Computational Chemistry and Theoretical Investigations of Methyl 2 Oxopiperidine 4 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure to predict its stability, reactivity, and spectroscopic properties. researchgate.net DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the fundamental characteristics of Methyl 2-oxopiperidine-4-carboxylate. researchgate.netmdpi.comscirp.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity. nih.gov The HOMO is the region most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the region most likely to accept electrons (electrophilic character). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comscirp.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. researchgate.netnih.gov These descriptors provide a quantitative framework for comparing the reactivity of different molecules. scirp.org For this compound, these parameters can be calculated to predict its behavior in chemical reactions.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated using a representative DFT method.

DescriptorFormulaHypothetical ValueSignificance
HOMO Energy (EHOMO) --6.8 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy (ELUMO) --1.5 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO5.3 eVIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability. nih.gov
Ionization Potential (I) -EHOMO6.8 eVThe energy required to remove an electron.
Electron Affinity (A) -ELUMO1.5 eVThe energy released when an electron is added.
Chemical Hardness (η) (I - A) / 22.65 eVMeasures resistance to change in electron distribution. nih.gov
Chemical Softness (S) 1 / (2η)0.189 eV⁻¹The reciprocal of hardness; indicates higher reactivity. nih.gov
Electronegativity (χ) (I + A) / 24.15 eVThe power of an atom to attract electrons to itself.
Chemical Potential (μ) -(I + A) / 2-4.15 eVRepresents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) μ² / (2η)3.25 eVMeasures the propensity of a species to accept electrons. mdpi.com

The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for nucleophilic and electrophilic attacks, respectively. Molecular Electrostatic Potential (MEP) maps further visualize the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. nih.gov

DFT calculations are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. vub.beuokerbala.edu.iq This involves identifying reactants, products, intermediates, and, crucially, the transition state (TS) structures that connect them. inorgchemres.org The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

For this compound, theoretical studies can elucidate mechanisms for various reactions, such as:

N-alkylation or N-acylation: Investigating the nucleophilic attack of the amide nitrogen.

Ester Hydrolysis: Modeling the addition of water or hydroxide (B78521) to the carbonyl carbon of the methyl ester, identifying the tetrahedral intermediate and the transition states for its formation and collapse. acs.org

Reactions at the α-carbon: Studying the mechanism of enolate formation and subsequent reactions.

Ring-opening reactions: Elucidating the pathways for lactam hydrolysis under acidic or basic conditions.

A computational study on the OH-initiated degradation of the parent piperidine (B6355638) molecule, for example, used DFT to map the potential energy surface for H-abstraction from different positions on the ring, providing insights into atmospheric degradation pathways. acs.org A similar approach could precisely model the reaction coordinates, geometries of transition states, and energy barriers for reactions involving this compound, offering a level of detail often unattainable through experimental methods alone. researchgate.net

DFT provides a highly reliable method for predicting spectroscopic data, which is essential for structure confirmation and characterization. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the shifts for possible isomers or conformers, computational results can be compared with experimental spectra to confirm the correct structure. researchgate.net The accuracy of these predictions often allows for the unambiguous assignment of complex spectra.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by computing its vibrational modes. scirp.org Each calculated frequency corresponds to a specific molecular motion (e.g., C=O stretch, N-H bend, C-H stretch). Comparing the computed spectrum with the experimental one aids in the assignment of vibrational bands. scirp.org

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated Spectroscopic Data Illustrative data based on typical computational accuracy.

ParameterExperimental ValueCalculated Value (DFT/B3LYP)Assignment
¹³C NMR (δ, ppm) 173.5174.1Ester C=O
171.2171.9Lactam C=O
52.152.5O-CH₃
¹H NMR (δ, ppm) 7.5 (broad s)7.4N-H
3.7 (s)3.6O-CH₃
IR Frequency (cm⁻¹) 17381745Ester C=O stretch
16651672Lactam C=O stretch
32103225N-H stretch

Molecular Modeling and Dynamics Simulations for Conformational Studies

The three-dimensional structure and flexibility of this compound are key determinants of its physical properties and biological interactions. The piperidine ring typically adopts a non-planar chair conformation to minimize steric and torsional strain. nih.gov For this molecule, two primary chair conformers are possible, differing in the orientation of the methyl carboxylate group at the C4 position—either axial or equatorial.

Computational methods can predict the relative energies of these conformers. nih.gov Generally, bulky substituents on a six-membered ring prefer the more sterically favorable equatorial position. DFT calculations or molecular mechanics can quantify this energy difference, providing the equilibrium population of each conformer.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. researchgate.net By simulating the motion of all atoms in the molecule, often in the presence of explicit solvent molecules, MD can explore the accessible conformational landscape, including transitions between different chair and boat conformers. nih.gov These simulations provide insights into how the molecule behaves in a solution environment, its flexibility, and its interactions with solvent molecules, which is crucial for understanding its behavior in biological systems. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle is that variations in the biological activity of a set of congeneric molecules are dependent on changes in their structural or physicochemical properties.

For a series of compounds derived from this compound, a QSAR study would involve:

Synthesizing and testing a library of analogs with varied substituents.

Calculating molecular descriptors for each analog. These can include electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors. nih.gov

Developing a mathematical model (e.g., using multiple linear regression or machine learning) that relates a selection of these descriptors to the observed biological activity (e.g., IC₅₀).

A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. researchgate.net For example, a QSAR study on piperidone derivatives identified molecular density and quantum chemical parameters like HOMO energy as important factors for determining cytotoxic properties. nih.gov

Table 3: Example Descriptors for a QSAR Study on Derived Compounds

DerivativeBiological Activity (pIC₅₀)LogPMolecular WeightHOMO Energy (eV)Dipole Moment (Debye)
Parent Compound 5.2-0.5157.17-6.83.1
Derivative A 6.51.2233.29-6.54.5
Derivative B 4.8-1.1201.19-7.12.8
Derivative C 7.12.5309.40-6.35.2

Molecular Docking Studies for Elucidating Ligand-Target Interactions in Biological Systems (for derived compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is central to structure-based drug design, providing insights into how a potential drug molecule might interact with its biological target at the atomic level. researchgate.net

For derivatives of this compound, docking studies could be used to screen a virtual library of compounds against the active site of a specific enzyme or receptor. The process involves:

Obtaining the 3D structure of the target protein, usually from X-ray crystallography or NMR spectroscopy.

Using a docking algorithm to place various conformations of the ligand into the protein's binding site.

Evaluating the potential binding modes using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov

The results of a docking study can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. core.ac.ukdovepress.com This information is critical for understanding the mechanism of action and for designing new derivatives with improved binding affinity and selectivity. nih.gov

Table 4: Hypothetical Molecular Docking Results for a Derived Compound

ParameterValue/Description
Target Protein Example Kinase XYZ
Binding Energy (Score) -8.5 kcal/mol
Key Hydrogen Bonds Amide N-H with Asp145 backbone C=OEster C=O with Lys88 side-chain N-H
Hydrophobic Interactions Piperidine ring with Val34, Leu132
Predicted Inhibition Constant (Kᵢ) 1.2 µM

Applications of Methyl 2 Oxopiperidine 4 Carboxylate in Complex Molecular Synthesis and Scaffold Development

Methyl 2-oxopiperidine-4-carboxylate as a Versatile Synthetic Building Block

The unique structural features of this compound make it a valuable precursor in various synthetic endeavors. The presence of a lactam ring, a ketone, and an ester group allows for a wide range of chemical transformations, facilitating the creation of diverse molecular frameworks.

Role in the Synthesis of Natural Product Analogues and Alkaloid Frameworks

While direct applications of this compound in the total synthesis of natural products are not extensively documented, the broader class of piperidine (B6355638) derivatives is fundamental to the synthesis of numerous alkaloids and other biologically active natural products. The 2-piperidone (B129406) motif, a core component of the title compound, is a common structural element in a variety of natural alkaloids. Synthetic strategies often involve the construction of this piperidinone ring as a key step. For instance, derivatives of 2-oxopiperidine have been utilized in the synthesis of analogues of indolizidine and quinolizidine (B1214090) alkaloids, which exhibit a wide range of biological activities. The carboxylate group at the 4-position of the piperidinone ring provides a convenient handle for further functionalization, allowing for the introduction of additional complexity and the stereoselective construction of chiral centers, which are crucial for mimicking the intricate structures of natural products.

Construction of Fused, Bridged, and Spirocyclic Systems

The reactivity of the 2-oxopiperidine-4-carboxylate scaffold lends itself to the construction of more complex, three-dimensional structures such as fused, bridged, and spirocyclic systems. These intricate architectures are of great interest in medicinal chemistry as they can lead to compounds with improved pharmacological properties.

Fused Systems: The piperidinone ring can serve as a foundation for the annulation of additional rings. For example, reactions involving the nitrogen and the carbon alpha to the carbonyl group can lead to the formation of fused heterocyclic systems.

Bridged Systems: The inherent conformational rigidity of the piperidinone ring can be exploited to construct bridged systems. Intramolecular reactions that connect non-adjacent atoms of the ring can lead to the formation of bicyclic structures with a bridgehead nitrogen or carbon.

Spirocyclic Systems: The carbonyl group at the 4-position is a key functionality for the construction of spirocyclic systems. Spiro-fused heterocycles can be synthesized through reactions that form a new ring at this carbon atom. For example, spiro[piperidine-4,X']-heterocycles can be generated through various cyclization strategies.

Scaffold Hopping and Lead Optimization Strategies in Medicinal Chemistry

The piperidinone core is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a template for the development of ligands for a variety of biological targets. This compound provides a versatile starting point for scaffold hopping and lead optimization strategies.

Design and Synthesis of Privileged Scaffolds Incorporating the Piperidinone Core

The 2-piperidone scaffold is a key component in the design of novel therapeutic agents. Its ability to present substituents in a well-defined three-dimensional arrangement makes it an attractive framework for interacting with biological macromolecules. By modifying the substituents on the piperidinone ring of this compound, chemists can create libraries of compounds for screening against various drug targets. The ester functionality at the 4-position can be readily converted into other functional groups, such as amides or carboxylic acids, further expanding the diversity of the resulting scaffolds.

Development of Analogues with Enhanced Selectivity and Binding Affinity

In lead optimization, this compound can be used to systematically modify a lead compound to improve its selectivity and binding affinity for a specific target. The piperidinone ring can act as a rigid core to which different pharmacophoric groups can be attached. For instance, a series of novel multipotent 2-piperidone derivatives were designed and synthesized as potential agents for the treatment of Alzheimer's disease, demonstrating the utility of this scaffold in developing compounds with specific biological activities. nih.gov

Precursors for Specialized Applications in Materials Science and Agrochemical Development

While the primary focus of research on 2-oxopiperidine-4-carboxylate derivatives has been in the pharmaceutical sector, their potential applications extend to materials science and agrochemical development.

Materials Science: The rigid, functionalizable nature of the piperidinone scaffold makes it a candidate for incorporation into novel polymers and functional materials. The ability to form hydrogen bonds and the potential for creating ordered structures could be exploited in the design of materials with specific physical or chemical properties.

Emerging Research Frontiers and Future Directions for Methyl 2 Oxopiperidine 4 Carboxylate Research

Integration of Chemoinformatic and Data-Driven Approaches

The integration of chemoinformatic and data-driven methodologies is poised to revolutionize the exploration of Methyl 2-oxopiperidine-4-carboxylate and its derivatives. These in silico approaches offer powerful tools for predicting molecular properties, designing novel compounds with desired activities, and understanding complex structure-activity relationships (SAR). nih.govnih.gov

Future research will likely leverage quantitative structure-activity relationship (QSAR) models to correlate the structural features of this compound derivatives with their biological activities. tandfonline.com By developing statistically robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can gain insights into the steric, electrostatic, and hydrophobic requirements for optimal interaction with a biological target. researchgate.netmdpi.com For instance, a QSAR study on piperidine (B6355638) carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors highlighted the importance of these properties in designing potent anticancer drugs. researchgate.net Such models can guide the synthesis of new analogues of this compound with enhanced potency and selectivity. researchgate.net

Molecular docking simulations represent another critical data-driven approach. These computational techniques can predict the binding orientation of this compound derivatives within the active site of a target protein, providing insights into key interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov This information is invaluable for rational drug design and lead optimization. ijper.org Furthermore, the application of machine learning and deep learning algorithms can enhance predictive models for various properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity), thereby accelerating the identification of promising drug candidates and reducing late-stage attrition. mdpi.com

Computational Technique Application to this compound Research Potential Outcomes Relevant Findings from Related Scaffolds
3D-QSAR (CoMFA/CoMSIA) Correlating 3D structural features of derivatives with biological activity (e.g., enzyme inhibition). researchgate.netGeneration of predictive models to guide the design of more potent analogues. mdpi.comSteric, electrostatic, and hydrophobic fields were found to be critical for the activity of piperidine derivatives as ALK inhibitors and D3R ligands. researchgate.netmdpi.com
Molecular Docking Predicting the binding mode and affinity of derivatives within a target's active site. nih.govIdentification of key amino acid interactions and rational design of compounds with improved binding. nih.govDocking studies revealed specific hydrogen bond and hydrophobic interactions driving the affinity of piperidine compounds for sigma receptors. nih.gov
Pharmacophore Modeling Identifying the essential 3D arrangement of chemical features required for biological activity. ijper.orgDesigning novel scaffolds that retain key interaction points while possessing different core structures (scaffold hopping). mdpi.comPharmacophore studies on DPP-IV inhibitors identified three hydrogen bond acceptors, one donor, and one aromatic feature as crucial for activity. ijper.org
Machine Learning/AI Predicting ADMET properties, biological activity, and synthetic accessibility from molecular structure. mdpi.comPrioritization of candidates for synthesis and testing, reducing time and cost.Deep learning models have shown improved performance over traditional methods for predicting pharmaceutical formulation properties. mdpi.com

Advancements in Sustainable Synthesis and Biocatalytic Transformations

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates, with a focus on reducing waste, using benign solvents, and improving energy efficiency. unibo.itmdpi.com For this compound, future research will concentrate on developing sustainable and biocatalytic routes that offer high selectivity and environmental benefits over traditional methods. researchgate.net

Biocatalysis, the use of enzymes to perform chemical transformations, is a key technology for sustainable synthesis. nih.gov Enzymes operate under mild conditions and exhibit high regio-, chemo-, and stereoselectivity, which is particularly valuable for producing chiral piperidines. researchgate.netresearchgate.net The asymmetric synthesis of this compound can be achieved through enzymatic kinetic resolution, where an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture. nih.gov Lipases, such as Candida antarctica lipase (B570770) A (CAL-A), have demonstrated high enantioselectivity in the N-acylation of piperazine-2-carboxylic acid esters, a structurally related scaffold. arkat-usa.org Similar strategies could be applied to resolve racemic this compound, providing access to enantiomerically pure forms crucial for pharmaceutical applications. acs.org

Methodology Description Application to this compound Key Advantages
Enzymatic Kinetic Resolution (EKR) An enzyme selectively reacts with one enantiomer of a racemate, allowing for the separation of both enantiomers. arkat-usa.orgResolution of racemic this compound using lipases or esterases to obtain enantiopure (R)- and (S)-isomers. nih.govHigh enantioselectivity (E >200 reported for related compounds), mild reaction conditions, access to both enantiomers. arkat-usa.org
Dynamic Kinetic Resolution (DKR) EKR is combined with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. arkat-usa.orgConversion of a racemic mixture entirely into the desired enantiomer of an acylated derivative.Higher yields of the desired enantiomer compared to standard EKR.
Chemo-enzymatic Cascades A multi-step reaction sequence performed in a single pot, combining chemical and enzymatic steps to build molecular complexity. nih.govOne-pot synthesis of the chiral piperidine core from achiral precursors using a combination of enzymes like transaminases and imine reductases. researchgate.netHigh atom economy, reduced waste, fewer purification steps, precise stereochemical control. nih.gov
Green Chemistry Approaches Use of renewable feedstocks, environmentally benign solvents (like water), and energy-efficient processes (e.g., flow chemistry). mdpi.comSynthesis in aqueous media or using continuous flow reactors to improve safety, efficiency, and scalability. nih.govReduced environmental impact (lower E-Factor), enhanced safety, potential for process automation. mdpi.comresearchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond its role as a synthetic building block, the this compound scaffold possesses inherent reactivity that can be exploited to generate novel and structurally complex molecules. Future research will delve into uncovering unprecedented transformations that leverage the unique electronic and steric properties of this lactam ester.

One promising area is the exploration of radical-mediated reactions for C-H functionalization. nih.gov This would allow for the direct installation of substituents at positions on the piperidine ring that are otherwise difficult to access, bypassing the need for pre-functionalized starting materials. For example, methods enabling the enantioselective cyanation at the δ C-H position of acyclic amines have been used to construct chiral piperidines, showcasing the power of radical relay mechanisms. nih.gov Applying similar strategies to the 2-oxopiperidine core could unlock new avenues for structural diversification.

Another frontier involves leveraging the lactam functionality for ring-opening or ring-expansion reactions. The N-acylation of the lactam can activate the carbonyl group toward nucleophilic attack by organometallic reagents, leading to ring-opened products that serve as precursors to other complex molecules. researchgate.net Additionally, intramolecular cyclization reactions starting from derivatives of this compound could lead to the formation of novel bicyclic or polycyclic lactams. nih.gov Such transformations, which may proceed through atypical pathways contrary to established cyclization rules, can generate highly complex and stereochemically rich scaffolds for drug discovery. nih.gov The development of these novel reactivity patterns will expand the synthetic utility of this compound far beyond its current applications.

Synergistic Integration with High-Throughput Screening in Drug Discovery Pipelines

This compound is an ideal starting point for generating compound libraries for high-throughput screening (HTS), a cornerstone of modern drug discovery. nih.govku.edu Its relatively low molecular weight and functional handles (ester and lactam) make it a suitable core for fragment-based drug discovery (FBDD) and the parallel synthesis of focused libraries. rsc.orgnih.gov

In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. nih.gov this compound fits the profile of a typical fragment, and its derivatives could be screened to identify initial hits. X-ray crystallography can then reveal the binding mode of the fragment, and synthetic chemistry is used to "grow" the fragment into a more potent lead compound by adding functional groups that make additional favorable interactions with the protein. nih.gov

Future research will focus on the design and synthesis of diverse libraries based on the this compound scaffold. Computational library design can be used to ensure structural diversity and drug-like properties. nih.gov These libraries can then be synthesized using parallel and automated techniques, including flow chemistry, to rapidly produce a large number of compounds for screening. nih.gov The integration of HTS with these rationally designed piperidine libraries will enable the efficient identification of novel modulators for a wide range of biological targets, from enzymes to receptors, thereby accelerating the pace of drug discovery. researchgate.netnih.gov

Stage Action Description Relevance to this compound
1. Library Design In Silico DesignComputational methods are used to design a library of derivatives with optimal diversity and drug-like properties. nih.govDesign of a virtual library around the core scaffold to maximize chemical space coverage while adhering to principles like Lipinski's Rule of Five. ku.edu
2. Library Synthesis Parallel/Flow ChemistryAutomated and high-throughput synthesis techniques are used to rapidly produce the designed compounds. nih.govThe ester and lactam nitrogen provide two convenient points for diversification, allowing for the creation of a large library via amide bond formation and N-alkylation/arylation.
3. Screening High-Throughput Screening (HTS) / Fragment-Based Drug Discovery (FBDD)The compound library is screened against a biological target to identify "hits"—compounds that show activity. ku.eduScreening the library could identify initial hits. As a fragment, it could find low-affinity binding sites that serve as starting points for lead development. rsc.orgnih.gov
4. Hit-to-Lead SAR-Guided OptimizationPromising hits are re-synthesized and modified based on structure-activity relationships (SAR) to improve potency, selectivity, and pharmacokinetic properties. nih.govHits containing the this compound core would be synthetically elaborated to improve target affinity and develop lead compounds.

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